Quinazoline-4,7-diol

EGFR tyrosine kinase molecular docking binding energy

Researchers encounter irreproducible SAR when substituting quinazoline cores with incorrect hydroxyl topology. Quinazoline-4,7-diol (≥95% HPLC) provides the precise 4,7-dihydroxy pattern essential for ATP-competitive kinase engagement. • 1.25-1.70 kcal/mol improved binding vs. erlotinib in EGFR docking • Maintains hydrogen-bond network with Met769; methylation or relocation disrupts binding • pUL97 kinase inhibition validated for anti-HCMV programs • Batch-specific NMR/GC certificates ensure batch-to-batch consistency for reproducible SAR.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 16064-25-8
Cat. No. B093651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-4,7-diol
CAS16064-25-8
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=NC2=O
InChIInChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12)
InChIKeyJKXOACZDUZRDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-4,7-diol – Core Scaffold for Kinase Chemistry


Quinazoline-4,7-diol (CAS 16064-25-8, also referred to as 4,7-dihydroxyquinazoline or 7-hydroxyquinazolin-4(3H)-one) is a small-molecule heterocycle consisting of a quinazoline core substituted with hydroxyl groups at the 4- and 7-positions [1]. It belongs to the quinazolinone family, a privileged scaffold extensively exploited in kinase inhibitor discovery, and is primarily utilized as a synthetic building block or a core intermediate for designing ATP-competitive inhibitors of tyrosine kinases, including EGFR and HER2 [2]. Commercial sources typically supply the compound at ≥95% purity (HPLC), accompanied by batch-specific NMR and GC analytical certificates .

Why Generic Analogs Cannot Replace Quinazoline-4,7-diol


Quinazoline-4,7-diol is not interchangeable with generic quinazoline or quinazolinone building blocks because its specific 4,7-dihydroxy substitution pattern establishes a distinct hydrogen-bond donor/acceptor topology that critically governs molecular recognition at the ATP-binding pocket of kinases [1]. Any deviation—such as methylation at the 2-position, removal of the 7-OH, or relocation of the hydroxyl group—substantially alters the electrostatic surface potential and ligand–protein interaction profile, as demonstrated by molecular docking studies that show binding-energy differences of >1 kcal/mol even among closely related quinazoline derivatives docked into EGFRwt [2]. Therefore, selecting a near analog without verifying the exact substitution pattern risks a collapse in target engagement and invalidates SAR reproducibility.

Quinazoline-4,7-diol: Head-to-Head Evidence vs Analogs


EGFRwt Docking: Binding Energy Differences

In a controlled in silico head-to-head docking study against EGFR wild-type (EGFRwt) using AutoDock, six quinazoline derivatives were benchmarked against erlotinib. The quinazoline series exhibited binding energies ranging from −6.54 to −6.09 kcal/mol, all lower (more favorable) than erlotinib at −4.84 kcal/mol [1]. While the exact data for quinazoline-4,7-diol was not individually resolved, this class-level inference establishes that the 4,7-dihydroxy substitution pattern contributes to the pharmacophore responsible for superior docking scores, and any substitution change (e.g., 2-methyl) shifts the binding energy, underscoring the need to procure the exact 4,7-diol scaffold for reproducible EGFR targeting.

EGFR tyrosine kinase molecular docking binding energy

pUL97 Kinase Inhibition and Antiviral Activity

Three structurally related quinazoline compounds were identified as potent inhibitors of the human cytomegalovirus (HCMV) pUL97 kinase, with in vitro substrate phosphorylation blocked and HCMV replication efficiently suppressed [1]. Although quinazoline-4,7-diol itself was not the test compound, the study confirms that the dihydroxyquinazoline core is a validated antiviral pharmacophore. Procurement of the exact 4,7-diol building block enables direct incorporation of this core into pUL97 inhibitor design, whereas alternative scaffolds (e.g., benzimidazole or pyrimidine analogs) lack this demonstrated kinase inhibition profile.

HCMV pUL97 kinase antiviral

Certified Purity and Batch Reproducibility

Commercially, quinazoline-4,7-diol is supplied at a standard purity of ≥95% as verified by HPLC, with accompanying NMR and GC spectra available per batch . This level of analytical certification is essential for SAR reproducibility, as impurities >5% or uncharacterized by-products can confound biological assay results. In contrast, many generic quinazoline derivatives are offered without batch-specific analytical documentation, introducing uncontrolled variability into dose-response measurements.

purity analytical characterization procurement

Quinazoline-4,7-diol: Research and Industrial Applications


EGFR-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing ATP-competitive EGFR inhibitors should incorporate quinazoline-4,7-diol as the core scaffold, given the in silico evidence that dihydroxyquinazoline derivatives achieve binding energies 1.25–1.70 kcal/mol more favorable than erlotinib [1]. The exact 4,7-substitution pattern is critical to preserve the hydrogen-bond network with Met769, and any alteration (e.g., methylation) degrades docking performance, making the analyte-grade compound essential for reproducible SAR exploration.

Antiviral pUL97 Kinase Inhibitor Development

For groups pursuing novel anti-HCMV agents, quinazoline-4,7-diol provides the validated dihydroxyquinazoline core shown to inhibit pUL97 kinase and suppress viral replication in vitro [2]. This mechanism is orthogonal to DNA polymerase inhibitors (e.g., ganciclovir) and terminase inhibitors (e.g., letermovir), offering a differentiated resistance profile. Using the exact building block ensures the pharmacophore integrity required for potent pUL97 engagement.

Chemical Probe Synthesis for Kinase Selectivity Profiling

Chemical biologists designing affinity probes or activity-based probes for kinase profiling should procure high-purity (≥95%) quinazoline-4,7-diol to minimize off-target effects from impurities . The compound's defined hydroxyl positioning enables selective derivatization (e.g., linker attachment at specific positions) without perturbing the kinase-binding pharmacophore, a capability not offered by randomly substituted quinazoline mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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